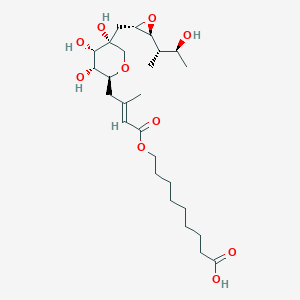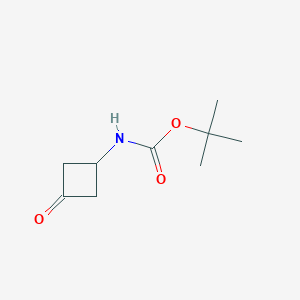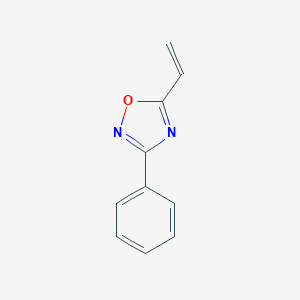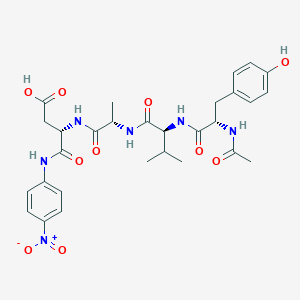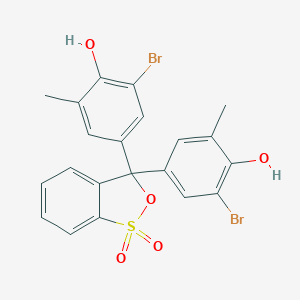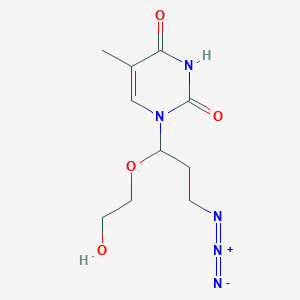
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine, commonly known as HEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of antiviral therapy. HEPT belongs to the class of nucleoside analogs and is known for its ability to inhibit the replication of human immunodeficiency virus (HIV) by acting as a reverse transcriptase inhibitor.
Mécanisme D'action
HEPT acts as a reverse transcriptase inhibitor by binding to the active site of the enzyme and preventing the conversion of viral RNA into DNA. This inhibits the replication of the virus and reduces the viral load in the host.
Effets Biochimiques Et Physiologiques
HEPT has been shown to have low toxicity and good bioavailability. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 2.5 hours. HEPT has been shown to have minimal side effects and is well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. HEPT also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
HEPT has several potential future directions for scientific research, including:
1. Development of new analogs with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanism of action of HEPT and its analogs to identify new targets for antiviral therapy.
3. Evaluation of HEPT and its analogs for the treatment of other viral infections.
4. Investigation of the potential use of HEPT and its analogs in combination with other antiviral agents to enhance their efficacy.
Conclusion:
HEPT is a promising compound with potential applications in the field of antiviral therapy. The compound has been extensively studied for its ability to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine and is being investigated for its potential use in the treatment of other viral infections. HEPT has several advantages for lab experiments, including its high purity, low toxicity, and good bioavailability. However, the compound is relatively expensive and requires specialized equipment for synthesis. Future research on HEPT and its analogs has the potential to lead to the development of new and more effective antiviral therapies.
Méthodes De Synthèse
HEPT is synthesized by the reaction of 3-azidopropanol with thymine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into HEPT through a series of steps. The synthesis method has been optimized to yield high purity HEPT with excellent yields.
Applications De Recherche Scientifique
HEPT has been extensively studied for its potential use as an antiviral agent against 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine. The compound has been shown to inhibit the replication of 1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine by acting as a reverse transcriptase inhibitor. HEPT is also being investigated for its potential use in the treatment of other viral infections such as hepatitis B and C.
Propriétés
Numéro CAS |
117068-45-8 |
|---|---|
Nom du produit |
1-(1-(2-Hydroxyethoxy)-3-azidopropyl)thymine |
Formule moléculaire |
C10H15N5O4 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
1-[3-azido-1-(2-hydroxyethoxy)propyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N5O4/c1-7-6-15(10(18)13-9(7)17)8(19-5-4-16)2-3-12-14-11/h6,8,16H,2-5H2,1H3,(H,13,17,18) |
Clé InChI |
JQKQBIKLDBWPBY-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C(CCN=[N+]=[N-])OCCO |
Synonymes |
1-(1-(2-hydroxyethoxy)-3-azidopropyl)thymine HEAPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



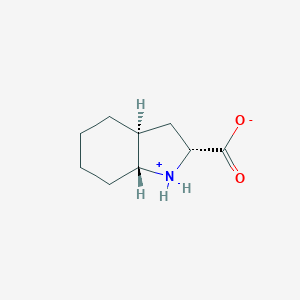
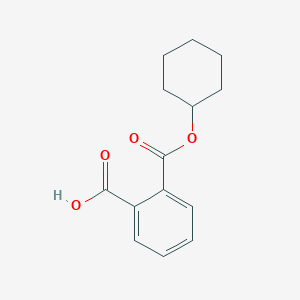
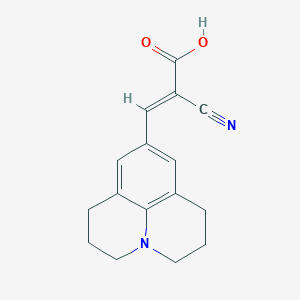
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
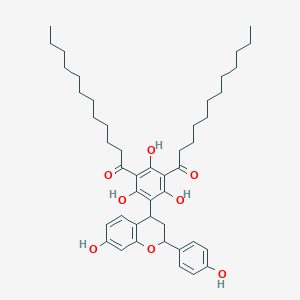
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
